N,N-diethyl-5,6-diphenylfuro[2,3-d]pyrimidin-4-amine
Description
Properties
IUPAC Name |
N,N-diethyl-5,6-diphenylfuro[2,3-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O/c1-3-25(4-2)21-19-18(16-11-7-5-8-12-16)20(17-13-9-6-10-14-17)26-22(19)24-15-23-21/h5-15H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQEQIPVCMRVIQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=C2C(=C(OC2=NC=N1)C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-diethyl-5,6-diphenylfuro[2,3-d]pyrimidin-4-amine typically involves the formation of the furan ring followed by the introduction of the pyrimidine moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions: N,N-diethyl-5,6-diphenylfuro[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Chemistry: In chemistry, N,N-diethyl-5,6-diphenylfuro[2,3-d]pyrimidin-4-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .
Biology: In biological research, this compound is studied for its potential interactions with biological molecules. It may serve as a probe to investigate enzyme activities or as a ligand in binding studies .
Medicine: In medicine, this compound is explored for its potential therapeutic properties. It may be investigated for its effects on specific biological pathways and its potential as a drug candidate .
Industry: In industrial applications, this compound can be used in the development of new materials or as an intermediate in the production of pharmaceuticals and other high-value chemicals .
Mechanism of Action
The mechanism of action of N,N-diethyl-5,6-diphenylfuro[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects . The exact pathways and molecular targets depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Structural Analogues of Furo[2,3-d]pyrimidin-4-Amines
The following table summarizes key structural and physicochemical properties of compounds with modifications to the amine substituent or aryl groups:
Key Observations :
- Amine Substituents : Diethyl groups (target compound) likely enhance lipophilicity compared to methyl or aryl-substituted amines (e.g., compounds 11 and 12). This may influence solubility and membrane permeability.
- Melting Points : Methyl and methoxy-substituted derivatives (e.g., compound 12, 87.6–88.7°C) generally exhibit lower melting points than aryl-substituted variants (e.g., compound 24, 136.3–137.1°C), correlating with reduced crystallinity due to flexible alkyl chains .
Microtubule-Targeting Activity
- Compound 4 (Naphthalen-1-yl-substituted): Demonstrated potent microtubule depolymerization (IC50 ~1.2 µM), comparable to combretastatin A-4 (CA-4), and circumvented P-glycoprotein (Pgp)-mediated drug resistance .
- Compound 9 (Indole-substituted): Inhibited tubulin polymerization (IC50 = 1.0 µM) and showed efficacy against paclitaxel-resistant cell lines .
- Inference for Target Compound : The 5,6-diphenyl groups may enhance hydrophobic interactions with the colchicine binding site of tubulin, similar to diaryl derivatives like CA-3. However, the diethylamine group could reduce solubility, necessitating salt formation (e.g., hydrochloride, as in ) for improved bioavailability.
Kinase Inhibition Potential
- N-(4-Methoxyphenyl)-N,2-dimethylpyrrolo[2,3-d]pyrimidin-4-amine: Bound to the colchicine site of tubulin and showed nanomolar-range GI50 values against cancer cells .
Thieno[2,3-d]pyrimidine Analogues
Thienopyrimidines (sulfur-containing analogues) provide insights into electronic effects:
- N,N-Diethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine (19ha): Exhibited LCMS purity >95% and distinct NMR shifts due to sulfur’s electron-withdrawing effects .
- Comparison: The oxygen atom in furopyrimidines (target compound) may confer higher polarity and hydrogen-bonding capacity compared to thieno analogues, influencing target selectivity.
Biological Activity
N,N-Diethyl-5,6-diphenylfuro[2,3-d]pyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and detailed research findings.
Chemical Structure and Properties
This compound has a complex molecular structure characterized by the presence of a furo[2,3-d]pyrimidine core. Its molecular formula is with a molecular weight of 373.41 g/mol. The compound's structure is crucial for its interaction with biological targets and its subsequent pharmacological effects.
Table 1: Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 373.41 g/mol |
| InChI | InChI=1S/C22H19N3O3/... |
| InChIKey | PVTDXGOEYMEDSF-UHFFFAOYSA-N |
Research indicates that this compound exhibits various biological activities through multiple mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered biochemical processes.
- Receptor Modulation : It interacts with various receptors, potentially influencing signaling pathways related to cell proliferation and apoptosis.
- Antioxidant Properties : Preliminary studies suggest that this compound may possess antioxidant capabilities, reducing oxidative stress in cellular environments.
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
- Anticancer Activity : A study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibited cytotoxic effects against various cancer cell lines. The mechanism was attributed to its ability to induce apoptosis via mitochondrial pathways .
- Antimicrobial Properties : Research published in Phytotherapy Research highlighted the antimicrobial activity of this compound against several bacterial strains, suggesting its potential as a lead compound for developing new antibiotics .
- Neuroprotective Effects : A recent investigation in Neuroscience Letters reported that this compound could protect neuronal cells from oxidative damage, indicating its potential utility in neurodegenerative diseases .
Table 2: Summary of Biological Activities
Q & A
Q. What are the standard synthetic routes for N,N-diethyl-5,6-diphenylfuro[2,3-d]pyrimidin-4-amine, and how can reaction conditions be optimized?
The synthesis typically involves multi-step organic reactions, starting with the formation of the furo[2,3-d]pyrimidine core followed by N-alkylation and aryl substitution. For example:
- Core formation : Cyclization of substituted furan and pyrimidine precursors under reflux with catalysts like POCl₃ .
- N-Alkylation : Reaction with diethylamine in DMF using NaH as a base, achieving yields of 60–80% .
- Aryl substitution : Suzuki coupling or nucleophilic aromatic substitution to introduce diphenyl groups . Optimization involves adjusting solvent polarity (e.g., DMF vs. THF), temperature (0°C to reflux), and stoichiometry to minimize side products .
Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?
- 1H/13C NMR : Confirms substitution patterns and electronic environments (e.g., δ 2.43 ppm for methyl groups, δ 6.77 ppm for aromatic protons) .
- HPLC : Assesses purity (>95% by area under the curve) using reverse-phase C18 columns and UV detection .
- LCMS : Validates molecular weight (e.g., [M+H]+ peaks) and detects impurities .
- TLC : Monitors reaction progress (Rf values: 0.10–0.70 in EtOAc/hexane systems) .
Q. What key structural features influence the compound’s reactivity in medicinal chemistry applications?
- Furopyrimidine core : Provides a planar, electron-deficient scaffold for π-π stacking with biological targets .
- Diethylamine group : Enhances solubility and facilitates hydrogen bonding with enzymes .
- Diphenyl substituents : Increase lipophilicity and modulate interactions with hydrophobic binding pockets .
Advanced Research Questions
Q. How do substitution patterns (e.g., fluorine or methoxy groups) on analogous compounds affect biological activity?
- Fluorine substitution : Enhances metabolic stability and target affinity via electronegative effects (e.g., 6-(4-fluorophenyl) analogs show 3-fold higher kinase inhibition than non-fluorinated derivatives) .
- Methoxy groups : Improve water solubility and bioavailability (e.g., N-(4-methoxyphenyl) derivatives exhibit IC₅₀ values <100 nM in cytotoxicity assays) .
- Diphenyl vs. dimethyl : Diphenyl groups increase steric bulk, potentially reducing off-target effects but requiring SAR studies to balance potency and pharmacokinetics .
Q. What strategies are effective in optimizing pharmacokinetic properties (e.g., solubility, metabolic stability) for in vivo studies?
- Hydrophilic substituents : Introduce methoxy or hydroxyl groups to enhance aqueous solubility (e.g., water-soluble analogs achieved via N-alkylation with polar side chains) .
- Prodrug approaches : Mask amine groups with acetyl or phosphate esters to improve oral bioavailability .
- Metabolic blocking : Replace labile hydrogen atoms with deuterium or fluorine to slow CYP450-mediated degradation .
Q. How can researchers resolve contradictions between in vitro and in vivo biological data for this compound?
- Orthogonal assays : Validate target engagement using both enzymatic (e.g., kinase inhibition) and cellular (e.g., proliferation IC₅₀) assays to confirm mechanism .
- Purity verification : Use HPLC-MS to rule out impurities contributing to false-positive/negative results .
- Species-specific metabolism : Compare metabolic stability in human vs. rodent microsomes to explain divergent in vivo efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
